2-丙烯基 4-硝基苯甲酸酯

描述

Synthesis Analysis

The synthesis of compounds similar to 2-Propenyl 4-nitrobenzoate often involves a two-step process: a Friedel Crafts acylation followed by a Clemmensen Reduction . This process is used when the propyl group has more than two carbons . The acyl group must be added first, as Friedel Crafts reactions are hindered if the benzene ring is strongly deactivated .科学研究应用

化学分析和性质

巯基分析:埃尔曼(1959 年)的一项研究利用水溶性芳香二硫化物测定巯基,证明了其对生物材料(包括血液)的适用性,并提供了对二硫键相互作用的见解 (埃尔曼,1959 年)。

晶体工程和合成:Oruganti 等人(2017 年)对 2-氯-4-硝基苯甲酸(一种结构相似的化合物)的研究探讨了其在通过晶体工程合成分子盐中的用途,突出了卤素键在这些结构中的重要性 (Oruganti 等人,2017 年)。

溶解度和分子相互作用:Hart 等人(2015 年)的一项研究重点关注各种有机化合物(包括硝基苯甲酸)在 2-甲氧基乙醇中的溶解度,揭示了分子相互作用和亚伯拉罕模型相关性的见解 (Hart 等人,2015 年)。

合成和反应性

杂环合成:Křupková 等人(2013 年)描述了在合成各种含氮杂环中使用类似化合物 4-氯-2-氟-5-硝基苯甲酸,提供了杂环定向合成的见解 (Křupková 等人,2013 年)。

顺磁性配合物研究:Mallick 等人(2017 年)探索了在创建顺磁性双铼配合物中使用硝基苯甲酸,并研究了它们的谱学和电化学性质,以及对癌细胞系的抗增殖特性 (Mallick 等人,2017 年)。

氧化还原反应和电荷转移:Féliz 和 Ferraudi(1998 年)研究了含有 4-硝基苯甲酸盐的配合物的氧化还原反应,重点关注光化学和热条件下的电荷转移和氧化还原过程 (Féliz 和 Ferraudi,1998 年)。

毒性和药理学评价

毒性研究:Crisan 等人(2017 年)合成了乙醇胺硝基/氯硝基苯甲酸酯并评估了它们的毒性,为设计毒性较低的新型药物成分提供了宝贵的见解 (Crisan 等人,2017 年)。

电化学研究:Jorge 和 Stradiotto(1997 年)研究了苯基硝基苯甲酸酯的电化学还原,揭示了可以为有机合成中保护基团的开发提供信息的机理 (Jorge 和 Stradiotto,1997 年)。

环境影响和降解

- 土壤中的降解:Nicholls 等人(2000 年)研究了 4-硝基苯甲酸在土壤中的降解动力学,阐明了此类化合物对不同土壤类型产生的环境影响和行为 (Nicholls 等人,2000 年)。

作用机制

Target of Action

Similar compounds, such as nitrobenzoates, are known to interact with various enzymes and proteins in bacterial cells .

Mode of Action

It’s known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that Allyl 4-nitrobenzoate could potentially interact with its targets through a similar mechanism.

Biochemical Pathways

Degradation pathways of similar compounds, such as 2- and 4-nitrobenzoates, have been studied in certain bacterial strains . These pathways involve the conversion of nitrobenzoates to other compounds via various enzymatic reactions .

Pharmacokinetics

A study on the synthesis of benzocaine, a related compound, suggests that similar compounds can be synthesized in a continuous-flow environment, which could potentially impact their bioavailability .

Result of Action

The reduction and esterification of similar compounds have been observed in certain chemical reactions .

Action Environment

The synthesis of similar compounds has been successfully performed in a continuous-flow environment .

生化分析

Biochemical Properties

Allyl 4-nitrobenzoate has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the biosynthesis of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant in cell membranes and a carrier of electrons in the mitochondrial respiratory chain . This interaction can lead to a range of CoQ10 deficiencies, which can affect ATP synthesis and reactive oxygen species (ROS) production .

Cellular Effects

The effects of Allyl 4-nitrobenzoate on cells are largely tied to its impact on CoQ10. By inhibiting CoQ10 biosynthesis, Allyl 4-nitrobenzoate can induce oxidative stress and cell death, particularly in cells with 40-50% residual CoQ10 . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Allyl 4-nitrobenzoate exerts its effects by inhibiting 4-hydroxybenzoate:polyprenyl transferase (COQ2), leading to dose-dependent decreases of CoQ10 . This can result in changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Allyl 4-nitrobenzoate can change over time. For instance, varying doses of Allyl 4-nitrobenzoate can induce a range of CoQ10 deficiencies in fibroblasts, affecting ATP synthesis and ROS production . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

Allyl 4-nitrobenzoate is involved in the metabolic pathway of CoQ10 biosynthesis . It inhibits the enzyme COQ2, which is responsible for the conversion of 4-hydroxybenzoate to CoQ10 . This can affect metabolic flux and metabolite levels .

属性

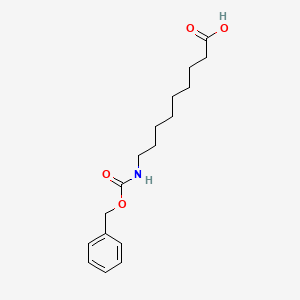

IUPAC Name |

prop-2-enyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAOSVAQWXBRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335925 | |

| Record name | Benzoic acid, 4-nitro, allyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15727-80-7 | |

| Record name | Benzoic acid, 4-nitro, allyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B3048039.png)

![1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B3048043.png)

![5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B3048044.png)

![2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048047.png)